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Compound of Interest

Compound Name: BNZ-111

Cat. No.: B15606046 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
BNZ-111 is a novel benzimidazole-2-propionamide that has been identified as a potent tubulin

inhibitor with significant anti-cancer properties. This document provides a comprehensive

technical overview of BNZ-111, including its chemical structure, a representative synthesis

protocol, and a summary of its biological activity. Notably, BNZ-111 has demonstrated efficacy

in paclitaxel-resistant ovarian cancer models, highlighting its potential as a next-generation

therapeutic agent. This guide is intended to serve as a resource for researchers and drug

development professionals interested in the further investigation and potential clinical

application of this promising compound.

Chemical Structure and Properties
BNZ-111, systematically named N-(5-fluoro-6-propoxy-1H-benzo[d]imidazol-2-yl)propionamide,

is a small molecule with the chemical formula C13H16FN3O2. Its chemical properties are

summarized in the table below.
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Property Value

IUPAC Name
N-(5-fluoro-6-propoxy-1H-benzo[d]imidazol-2-

yl)propionamide

Chemical Formula C13H16FN3O2

Molecular Weight 265.29 g/mol

CAS Number 3022361-60-7

Appearance Solid (specifics not publicly available)

Solubility Soluble in DMSO (details not publicly available)

Synthesis of BNZ-111
While a detailed, step-by-step synthesis protocol for BNZ-111 is not publicly available, a

representative synthesis can be proposed based on established methods for the synthesis of

N-substituted 2-aminobenzimidazoles. The synthesis would likely proceed in two main stages:

the formation of the 2-aminobenzimidazole core, followed by N-acylation.

Representative Synthesis Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b15606046?utm_src=pdf-body
https://www.benchchem.com/product/b15606046?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Formation of 2-Aminobenzimidazole Core

Step 2: N-Acylation

4-Fluoro-5-propoxyaniline

5-Fluoro-6-propoxy-1H-benzo[d]imidazol-2-amine

Cyclization

Cyanamide

BNZ-111

Acylation

Propionyl chloride or
Propionic anhydride

Click to download full resolution via product page

Caption: Proposed two-step synthesis of BNZ-111.

Experimental Protocols
The following are generalized experimental protocols for the key steps in the proposed

synthesis of BNZ-111.

2.2.1. Synthesis of 5-Fluoro-6-propoxy-1H-benzo[d]imidazol-2-amine (Intermediate A)

This procedure is based on the general synthesis of 2-aminobenzimidazoles from o-

phenylenediamines.

Reaction Setup: To a solution of 4-fluoro-5-propoxyaniline (1 equivalent) in a suitable solvent

(e.g., ethanol or water), add a solution of cyanamide (1.1 equivalents).

Cyclization: Acidify the reaction mixture with an acid catalyst (e.g., hydrochloric acid) and

heat to reflux for several hours.
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Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool

the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

Purification: The resulting precipitate, 5-fluoro-6-propoxy-1H-benzo[d]imidazol-2-amine, can

be collected by filtration, washed with water, and purified by recrystallization or column

chromatography.

2.2.2. Synthesis of N-(5-fluoro-6-propoxy-1H-benzo[d]imidazol-2-yl)propionamide (BNZ-111)

This procedure is based on the general N-acylation of 2-aminobenzimidazoles.

Reaction Setup: Dissolve 5-fluoro-6-propoxy-1H-benzo[d]imidazol-2-amine (1 equivalent) in

a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-

nucleophilic base (e.g., triethylamine or pyridine).

Acylation: Cool the mixture in an ice bath and add propionyl chloride or propionic anhydride

(1.1 equivalents) dropwise.

Reaction: Allow the reaction to warm to room temperature and stir for several hours until

completion, as monitored by TLC.

Work-up: Quench the reaction with water and extract the product into an organic solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel to

yield BNZ-111.

Biological Activity and Mechanism of Action
BNZ-111 is a potent inhibitor of tubulin polymerization. By binding to the β-subunit of tubulin, it

disrupts the dynamic assembly and disassembly of microtubules, which are essential for cell

division. This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces

apoptosis.[1][2] A key advantage of BNZ-111 is its demonstrated activity against cancer cells

that have developed resistance to paclitaxel, a commonly used chemotherapeutic agent that

also targets microtubules.[1]
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Caption: Mechanism of action of BNZ-111.

Quantitative Data
While specific IC50 values for BNZ-111 against a wide range of cancer cell lines are not yet

publicly available in a comprehensive table, studies have shown its strong cytotoxicity against

both chemo-sensitive and chemo-resistant epithelial ovarian cancer cell lines.[2] Furthermore,

BNZ-111 has been shown to have good oral exposure and bioavailability in rats, suggesting its

potential for oral administration.[3]
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Parameter Finding Reference

In Vitro Activity

Demonstrates strong

cytotoxicity in chemo-sensitive

and chemo-resistant ovarian

cancer cell lines.[2]

[2]

Mechanism
Induces apoptosis and G2/M

cell cycle arrest.[2]
[2]

In Vivo Activity

Shows significant tumor growth

inhibition in orthotopic and

patient-derived xenograft

models.[2]

[2]

Pharmacokinetics
Good oral exposure and

bioavailability in rats.[3]
[3]

Resistance Profile

Effective against paclitaxel-

resistant cells, potentially by

bypassing MDR1 interaction.

[2]

[2]

Key Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological

activity of tubulin inhibitors like BNZ-111.

Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of tubulin into

microtubules.

Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in a general tubulin buffer

containing GTP. Prepare serial dilutions of BNZ-111 in the same buffer.

Assay Setup: In a 96-well plate, add the BNZ-111 dilutions.
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Initiation of Polymerization: Add the cold tubulin solution to each well to initiate

polymerization.

Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and

measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period

(e.g., 60 minutes). An increase in absorbance indicates microtubule polymerization.

Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory

effect of BNZ-111 can be quantified by comparing the rate and extent of polymerization in

the presence of the compound to a vehicle control.

Preparation

Assay Measurement & Analysis
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Initiate Polymerization

Prepare BNZ-111
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Add BNZ-111 to Plate Incubate at 37°C Measure OD340
over Time
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Caption: Workflow for a tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle.

Cell Treatment: Culture cancer cells to an appropriate confluency and treat them with various

concentrations of BNZ-111 for a specified time (e.g., 24 hours).

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline

(PBS).

Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
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Staining: Rehydrate the cells in PBS and stain with a solution containing a DNA-binding dye

(e.g., propidium iodide) and RNase A.

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA

dye fluorescence is proportional to the DNA content, allowing for the quantification of cells in

the G1, S, and G2/M phases of the cell cycle.

Analysis: Analyze the flow cytometry data to determine the percentage of cells in each phase

of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[4]

Western Blot for β-Tubulin Expression
This technique can be used to assess the levels of β-tubulin protein in cells.

Sample Preparation: Lyse treated and untreated cells to extract total protein. Determine the

protein concentration of each lysate.

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or

nitrocellulose).

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST)

to prevent non-specific antibody binding.

Antibody Incubation: Incubate the membrane with a primary antibody specific for β-tubulin,

followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

[1][5]

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and imaging system.

Analysis: Quantify the band intensities to compare the levels of β-tubulin between different

treatment groups. A loading control (e.g., GAPDH or β-actin) should be used to normalize the

data.[6]
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Conclusion
BNZ-111 is a promising new tubulin inhibitor with a distinct chemical structure and a potent

anti-cancer profile. Its ability to overcome paclitaxel resistance, coupled with favorable

pharmacokinetic properties, makes it a strong candidate for further preclinical and clinical

development. This technical guide provides a foundational understanding of BNZ-111 for

researchers and drug developers, summarizing the current knowledge and providing

generalized protocols for its synthesis and biological evaluation. Further research is warranted

to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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